BenchChemオンラインストアへようこそ!

3,3-difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide

Metabolic stability Liver microsomes Lead optimization

3,3-Difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide is a fluorinated cyclobutane building block that enhances metabolic stability and modulates physicochemical properties. Its gem-difluoro motif acidifies the neighboring conjugate acid by ~0.8 pKa units and increases lipophilicity by ~1 log P unit. The oxolan-2-ylmethyl group adds a hydrogen-bond acceptor. Ideal for fragment/DEL libraries and kinase/GPCR lead optimization, with a validated scaffold in ivosidenib.

Molecular Formula C10H15F2NO2
Molecular Weight 219.232
CAS No. 2326122-38-5
Cat. No. B2666394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide
CAS2326122-38-5
Molecular FormulaC10H15F2NO2
Molecular Weight219.232
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)C2CC(C2)(F)F
InChIInChI=1S/C10H15F2NO2/c11-10(12)4-7(5-10)9(14)13-6-8-2-1-3-15-8/h7-8H,1-6H2,(H,13,14)
InChIKeyBIFNKDFWRNXLCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide (CAS 2326122-38-5): Core Scaffold & Physicochemical Identity for Procurement Decisions


3,3-Difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide is a gem-difluorinated cyclobutane carboxamide featuring a tetrahydrofuran (oxolane) substituent on the amide nitrogen. The compound belongs to a class of fluorinated cyclobutane building blocks recognized for their ability to enhance metabolic stability and modulate physicochemical properties in drug discovery programs [1]. Its core scaffold—the 3,3-difluorocyclobutane moiety—has been validated in FDA-approved drugs such as ivosidenib, where it proved critical for improving metabolic stability while maintaining target potency . The oxolan-2-ylmethyl group introduces an additional hydrogen-bond acceptor and alters lipophilicity relative to simpler N-alkyl or N-aryl analogs.

Why 3,3-Difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide Cannot Be Replaced by a Generic Cyclobutane Carboxamide Analog


Substituting 3,3-difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide with a non-fluorinated cyclobutane carboxamide or an analog bearing a different N-substituent introduces quantifiable liabilities. The gem-difluoro motif acidifies the neighboring amine/carboxamide conjugate acid by approximately 0.8 pKa units and increases lipophilicity by roughly one log P unit compared to the non-fluorinated parent [1]. Removal of the oxolan-2-ylmethyl group eliminates a hydrogen-bond acceptor and alters the conformational ensemble of the amide side chain, which can affect target binding geometry. In lead optimization, replacement of a cyclohexyl group with a 3,3-difluorocyclobutane ring has been directly shown to improve metabolic stability in human liver microsomes while retaining target engagement . These quantitative differences underscore that in-class compounds are not interchangeable and that selection must be driven by measured physicochemical and biological data.

Quantitative Differentiation Evidence for 3,3-Difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide Against Closest Analogs


Metabolic Stability Enhancement: 3,3-Difluorocyclobutane vs. Cyclohexyl and Non-Fluorinated Cyclobutane Isosteres

In the development of the FDA-approved IDH1 inhibitor ivosidenib, replacement of the metabolically labile cyclohexyl ring of lead compound AGI-5198 with a 3,3-difluorocyclobutane motif (compound 2) resulted in markedly improved metabolic stability, as demonstrated in human liver microsome assays . While AGI-5198 suffered from high NADPH-dependent oxidative clearance that precluded clinical advancement, the difluorocyclobutane-containing analog exhibited substantially reduced intrinsic clearance. This class-level observation is consistent with the general property of gem-difluorocyclobutanes to resist cytochrome P450-mediated oxidation relative to non-fluorinated cycloalkyl counterparts [1].

Metabolic stability Liver microsomes Lead optimization

Lipophilicity Modulation: Δ log P ≈ +1 for 3,3-Difluorocyclobutane vs. Non-Fluorinated Cyclobutane Analogs

Chernykh et al. reported that fluorinated trans-3-substituted cyclobutylamines exhibit a log P increase of approximately 1 unit compared to their non-fluorinated parent compounds, while the difference is marginal for cis isomers [1]. For 3,3-difluorocyclobutane derivatives, the measured pKa and log P values were directly compared to non-fluorinated counterparts, confirming a systematic increase in lipophilicity [2]. Although the exact log P of 3,3-difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide has not been published, the additive contribution of the gem-difluoro motif and the oxolane substituent is expected to place its log P in a range distinct from both the non-fluorinated N-(oxolan-2-ylmethyl)cyclobutanecarboxamide (MW 183.25) and the simpler 3,3-difluorocyclobutanecarboxamide (MW 135.11).

Lipophilicity log P Physicochemical properties

Conformational Restriction: Exit Vector Geometry of 3,3-Difluorocyclobutane vs. Non-Fluorinated Cyclobutane Scaffolds

X-ray crystallographic analysis of 2,2- and 3,3-difluorocyclobutanamines, compared using exit vector plot analysis, revealed distinct three-dimensional geometries relative to their non-fluorinated counterparts [1]. The gem-difluoro substitution alters the puckering amplitude and the spatial orientation of the amine (or carboxamide) substituent. This conformational restriction can translate into differential target binding when the cyclobutane core serves as a scaffold orienting pharmacophoric groups. The oxolan-2-ylmethyl substituent in 3,3-difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide adds further conformational degrees of freedom, but the core difluorocyclobutane geometry remains a key differentiator from non-fluorinated or mono-fluorinated analogs.

Conformational analysis X-ray crystallography Exit vector plots

Binding Affinity Contextualization: Nanomolar Potency Achievable with 3,3-Difluorocyclobutane-Containing Ligands Across Kinase and GPCR Targets

Compounds embedding the 3,3-difluorocyclobutane motif have demonstrated potent target engagement across diverse protein families. In kinase assays, a 3,3-difluorocyclobutanecarbonyl-piperidine conjugate (BDBM274498) inhibited casein kinase I isoform delta with an IC50 of 0.116 nM [1], while a 3,3-difluorocyclobutyl ester derivative (BDBM561188) inhibited ROCK2 with an IC50 of 27 nM [2]. In the GPCR space, a 3,3-difluorocyclobutane-1-carboxamide-containing ligand (BDBM521168) exhibited an IC50 of 0.720 nM at the vasopressin V1a receptor [3]. Although these data come from distinct chemotypes, they establish that the 3,3-difluorocyclobutane scaffold is compatible with sub-nanomolar to low-nanomolar potency when appropriately linked to target-specific pharmacophores. The target compound's oxolan-2-ylmethyl amide substituent may further tune selectivity through hydrogen-bond interactions with the target.

Binding affinity Kinase inhibition GPCR modulation

Hydrogen-Bond Acceptor Capacity: Oxolan-2-ylmethyl vs. Simple N-Alkyl Substituents

The oxolan-2-ylmethyl group introduces a cyclic ether oxygen that serves as an additional hydrogen-bond acceptor (HBA) beyond the carboxamide carbonyl. Compared to N-methyl or N-ethyl analogs of 3,3-difluorocyclobutanecarboxamide, the target compound offers an extra HBA that can participate in target binding or influence solubility and permeability. The oxolane ring also contributes to conformational restriction of the N-substituent relative to fully flexible alkyl chains. While direct HBA count comparison yields a value of 3 HBAs (two fluorine atoms and one ether oxygen) for the target compound versus 2 HBAs for N-alkyl analogs (two fluorine atoms only), the effective contribution to binding depends on the specific target pocket.

Hydrogen-bond acceptor Oxolane Physicochemical properties

Optimal Application Scenarios for 3,3-Difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide Based on Quantitative Differentiation Evidence


Lead Optimization Programs Requiring Improved Metabolic Stability Without Sacrificing Target Potency

When a lead series suffers from high oxidative clearance due to metabolically labile cycloalkyl or heterocyclic motifs, 3,3-difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide offers a scaffold replacement strategy. The gem-difluorocyclobutane core has been validated in the ivosidenib optimization campaign, where it replaced a cyclohexyl ring and markedly improved human liver microsome stability . The oxolan-2-ylmethyl substituent provides an additional handle for modulating physicochemical properties and target interactions. This scenario is directly supported by the metabolic stability differentiation evidence (Section 3, Evidence Item 1).

Structure-Based Drug Design Requiring Precise Exit Vector Geometry from a Cyclobutane Scaffold

When X-ray co-crystal structures indicate that the spatial orientation of the carboxamide substituent is critical for target binding, the distinct exit vector geometry of the 3,3-difluorocyclobutane core—characterized by X-ray crystallography and exit vector plot analysis—provides a defined three-dimensional presentation that differs from non-fluorinated cyclobutane analogs [1]. The oxolan-2-ylmethyl group further extends the reach of the amide substituent while contributing an ether oxygen for potential hydrogen-bond interactions. This scenario is grounded in the conformational analysis evidence (Section 3, Evidence Item 3).

Fragment-Based or DNA-Encoded Library (DEL) Synthesis Requiring a Fluorinated, sp³-Rich Carboxamide Building Block

The compound's combination of a gem-difluorocyclobutane core and an oxolane-containing amide side chain makes it a suitable building block for fragment libraries or DEL constructs targeting proteins with shallow, lipophilic binding pockets. The quantifiable increase in lipophilicity (Δ log P ≈ +1 vs. non-fluorinated analogs [2]) and the additional hydrogen-bond acceptor from the oxolane ring (Section 3, Evidence Item 5) provide a differentiated physicochemical profile compared to simpler 3,3-difluorocyclobutanecarboxamide or N-alkyl derivatives. Procurement for library synthesis is supported by the commercial availability of the compound from suppliers such as Leyan (CAS 2326122-38-5) .

Kinase or GPCR Probe Discovery Exploiting the 3,3-Difluorocyclobutane Scaffold's Proven Affinity Range

Given that 3,3-difluorocyclobutane-containing ligands have achieved IC50 values ranging from 0.116 nM to 27 nM across kinase (CK1δ, ROCK2) and GPCR (vasopressin V1a) targets [3][4][5], 3,3-difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide is a logical core scaffold for initiating medicinal chemistry campaigns against novel kinase or GPCR targets. The oxolan-2-ylmethyl group can be diversified or retained as a solubility-enhancing motif. This scenario is directly supported by the class-level binding affinity evidence (Section 3, Evidence Item 4).

Quote Request

Request a Quote for 3,3-difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.